molecular formula C10H10Cl2N2O2 B2487092 Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester CAS No. 35229-83-5

Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester

Cat. No. B2487092
CAS RN: 35229-83-5
M. Wt: 261.1
InChI Key: WVPOBGCCBQMLJN-ZROIWOOFSA-N
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Description

“Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester” is a chemical compound . It has the molecular formula C10H10Cl2N2O2 and a molecular weight of 261.1046 . It is also known as "Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate" .


Molecular Structure Analysis

The molecular structure of a compound can be represented as a 2D Mol file or a computed 3D SD file . These files provide a visual representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its molecular weight, boiling point, melting point, and solubility. For “Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester”, the molecular weight is 261.1046 . Other specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis and structural studies of related compounds to Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester have been explored. For instance, 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and similar compounds have been synthesized and characterized using X-ray diffraction, IR, 1H NMR, and 13C NMR. These studies reveal the formation of strong intermolecular hydrogen bonds in the compounds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Chemical Conversions and Ester Synthesis

  • In chemical conversions, certain cation-exchanged montmorillonites have been used to react ethene and acetic acid, yielding ethyl acetate as the sole product. This shows the potential for using similar acetic acid derivatives in ester synthesis under specific conditions (Ballantine, Davies, Purnell, Rayanakorn, Thomas, & Williams, 1981).

Antimicrobial Activity

  • Some derivatives of Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester have been studied for their antimicrobial properties. For example, compounds synthesized by coupling diazonium salt of aniline with ethyl 3-dimethylamino-2-(1H-perimidin-2-yl)-propenoate demonstrated excellent antibacterial and antifungal activity (Farghaly, Abdallah, & Aziza, 2014).

Biological Activities in Plant Growth

  • Related compounds, such as 4-Chloroindole-3-acetic acid and its esters, have shown significant biological activities in plant growth. These compounds, including ethyl esters, have stronger elongation activity toward Avena coleoptiles and induce root formation in plant cuttings, demonstrating their potential in agricultural applications (Katayama, 2000).

Synthesis of Related Compounds with Biological Activity

  • Derivatives of Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester, such as imidazo[1,2-a]benzimidazole derivatives, have been synthesized and found to possess various biological activities like fungicidal, antimicrobial, and antiarrhythmic properties (Anisimova, Tolpygin, Spasov, Serdyuk, & Sukhov, 2011).

properties

IUPAC Name

ethyl 2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-4-7(11)6-8/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPOBGCCBQMLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342267
Record name Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35229-83-5
Record name Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12.2 g (149 mmol) sodium acetate trihydrate was added to a solution of 15.5 g (94.1 mmol) ethyl 2-chloroacetoacetate in 300 mL ethanol. The solution was cooled to 0° C. A parallel reaction consisted of the addition of an ice-cold aqueous solution of 6.49 g (94.1 mmol) sodium nitrite in 30 mL water to a solution of 10.0 g (78.4 mol) 3-chloro-phenylamine in 75 mL 6N aqueous HCl. The cold solution of phenyldiazonium chloride was then added to the ester mixture at 0° C. and stirred for 3 h at 0° C. The resulting mixture was diluted with water and ice and stirred for 2 h at 0° C. The precipitate was filtered off, washed with water, dried and used without further purification for the next synthesis step (yield: 13.0 g (64%)).
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15.5 g
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300 mL
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ice
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30 mL
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75 mL
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[Compound]
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ester
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